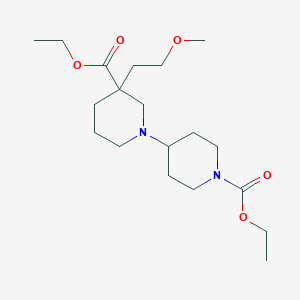
Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two piperidine rings and multiple functional groups, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine rings, followed by the introduction of the ethoxycarbonyl and methoxyethyl groups. Common reagents used in these reactions include ethyl chloroformate, piperidine, and methoxyethyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the final product.
化学反应分析
Types of Reactions
Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base, amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted piperidine derivatives. The specific products depend on the reaction conditions and the reagents used.
科学研究应用
Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
相似化合物的比较
Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-hydroxyethyl)piperidine-3-carboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-chloroethyl)piperidine-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
属性
IUPAC Name |
ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O5/c1-4-25-17(22)19(10-14-24-3)9-6-11-21(15-19)16-7-12-20(13-8-16)18(23)26-5-2/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVOKFBZXYDIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C(=O)OCC)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














